N-(3-acetylphenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Description
N-(3-acetylphenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a pyrrolo[3,2-d]pyrimidine derivative characterized by:
- A pyrrolo[3,2-d]pyrimidine core with fused pyrrole and pyrimidine rings.
- Substituents:
- 4-Chlorophenyl at position 2.
- 5-Methyl and 2,4-dioxo groups on the core.
- N-(3-acetylphenyl)carboxamide at position 5.
This compound belongs to a class of heterocyclic molecules known for diverse biological activities, including anticancer and antibacterial effects. The 4-chlorophenyl and acetylphenyl groups likely influence its pharmacokinetic and pharmacodynamic properties .
Properties
IUPAC Name |
N-(3-acetylphenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN4O4/c1-12(28)13-4-3-5-15(10-13)24-20(29)17-11-26(2)19-18(17)25-22(31)27(21(19)30)16-8-6-14(23)7-9-16/h3-11H,1-2H3,(H,24,29)(H,25,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFSCTJNKEXUTHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CN(C3=C2NC(=O)N(C3=O)C4=CC=C(C=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Substitution Patterns
Key Observations
Role of the 4-Chlorophenyl Group
- The 4-chlorophenyl (4-ClPh) substituent is a recurring motif in bioactive pyrrolo- and thienopyrimidines. In compound 16 (), the 4-ClPh group contributes to superior anticancer activity compared to doxorubicin, suggesting its role in enhancing target binding or metabolic stability . Similarly, the target compound’s 3-(4-ClPh) group may confer analogous benefits.
Carboxamide vs. Carboxylate Functionality
- The target compound’s N-(3-acetylphenyl)carboxamide at position 7 contrasts with the ethyl carboxylate group in –11.
Impact of Heterocyclic Core Variations
- Thieno[3,2-d]pyrimidines () demonstrate that replacing the pyrrolo core with a thiophene ring retains anticancer activity, albeit with altered selectivity. The rigid pyrrolo[3,2-d]pyrimidine core in the target compound may favor planar stacking interactions with biological targets, such as kinase ATP-binding pockets .
Substituent Positioning and Activity
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